Methyl 2,4-dichloropyrimidine-6-carboxylate
Overview
Description
“Methyl 2,4-dichloropyrimidine-6-carboxylate” is an organoheterocyclic compound . It is a white to yellow to light brown powder . The molecular formula is C6H4Cl2N2O2 .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the esterification reaction of 2,4-dichloropyrimidine . A common synthesis method involves reacting 2,4-dichloropyrimidine with methanol under acidic conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCOC(=O)C1=CC(Cl)=NC(Cl)=N1
. The InChI Key is DQNQNLWKAGZNIT-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“this compound” is a white to yellow to light brown powder . It has a melting point of 53°C to 59°C . The molecular weight is 207.01 , and the density is 1.503 .Scientific Research Applications
Methyl 2,4-dichloropyrimidine-6-carboxylate has a wide range of scientific research applications. It has been used in drug discovery as an inhibitor of the enzyme dihydrofolate reductase (DHFR). This compound has also been used in biochemistry and pharmacology to study the effects of different drugs on cellular metabolism. In addition, this compound has been used in animal studies to evaluate the potential toxicity of certain compounds.
Mechanism of Action
Methyl 2,4-dichloropyrimidine-6-carboxylate works by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the conversion of dihydrofolate to tetrahydrofolate, which is an essential coenzyme in the synthesis of nucleotides and amino acids. By inhibiting DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, resulting in a decrease in the production of nucleotides and amino acids.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting DHFR, this compound has been shown to inhibit the enzyme thymidylate synthase (TS), which is responsible for the synthesis of thymidine nucleotides. This compound has also been shown to inhibit the enzyme ribonucleotide reductase (RNR), which is responsible for the conversion of ribonucleotides to deoxyribonucleotides. In addition, this compound has been shown to inhibit the enzyme glutathione reductase (GR), which is responsible for the synthesis of glutathione.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored at room temperature for long periods of time. Additionally, this compound is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. This compound is a synthetic compound and its effects may not be accurately replicated in natural systems. Additionally, this compound may interact with other compounds, making it difficult to control for any potential interactions.
Future Directions
There are several potential future directions for research involving Methyl 2,4-dichloropyrimidine-6-carboxylate. One potential area of research is the development of new synthetic compounds that are more effective inhibitors of DHFR and other enzymes. Additionally, further research could be done to evaluate the potential toxicity of this compound in different organisms. Finally, further research could be done to evaluate the potential interactions between this compound and other compounds.
Safety and Hazards
properties
IUPAC Name |
methyl 2,6-dichloropyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-4(7)10-6(8)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNQNLWKAGZNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286359 | |
Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6299-85-0 | |
Record name | 6299-85-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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